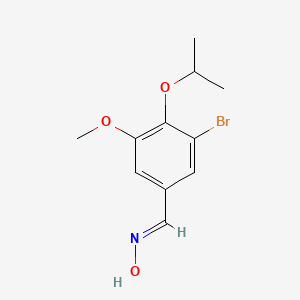

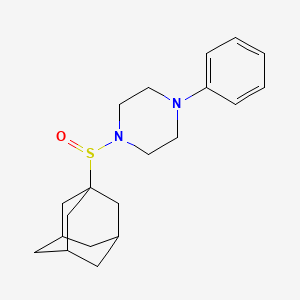

![molecular formula C18H25N3O4 B5547775 8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5547775.png)

8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is of interest due to its spirocyclic and heterocyclic characteristics, which are significant in pharmaceutical chemistry for the development of new drugs with potential therapeutic applications. Spirocyclic compounds, in particular, are known for their unique 3D structures that can significantly affect their biological activities and properties.

Synthesis Analysis

The synthesis involves the development of N-protected methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems, using techniques such as nitrile lithiation/alkylation chemistry and 1,4-addition reactions with nitroalkanes, followed by reduction and cyclization (Smith et al., 2016). These methodologies allow for further functionalization of the compound, showcasing its versatility in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of related spiro compounds has been elucidated through X-ray analysis, highlighting the importance of crystalline and molecular structure studies in understanding the compound's characteristics. For instance, compounds with similar spirocyclic frameworks have been analyzed to reveal their crystalline structures, which play a crucial role in determining their chemical reactivity and potential applications (Silaichev et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving spirocyclic compounds often exhibit enhanced reactivity due to their periphery, as demonstrated in reactions like the Castagnoli-Cushman reaction with imines. These reactions showcase the compound's broad substrate scope and potential for generating diverse molecular structures (Rashevskii et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for determining the compound's application in drug formulation and development. Studies on similar spirocyclic compounds have focused on their growth, characterization, and suitability for nonlinear optical devices, indicating the importance of physical properties in the application of these compounds (Kagawa et al., 1994).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for the development of therapeutically active compounds. The synthesis and study of related spirocyclic compounds have highlighted their potential in medicinal chemistry, especially as intermediates in the synthesis of pharmacologically active molecules (Pardali et al., 2021).

Applications De Recherche Scientifique

Supramolecular Arrangements and Crystal Structures

Research has elucidated the supramolecular arrangements and crystal structures of compounds related to the target molecule, such as cyclohexane-5-spirohydantoin derivatives and azaspiro[4.5]decane systems. For instance, studies on cyclohexane-5-spirohydantoin derivatives have revealed the impact of substituents on the cyclohexane ring on supramolecular arrangements, emphasizing the absence of solvent molecules in the crystals and the formation of dimers and ribbons based on the interactions between hydantoin rings (Graus et al., 2010). Similarly, the synthesis of azaspiro[4.5]decane systems through oxidative cyclization demonstrates the versatility of these structures in organic synthesis (Martin‐Lopez & Bermejo, 1998).

Enhanced Reactivity in Organic Synthesis

The enhanced reactivity of cyclic anhydrides, which share structural similarities with the target molecule, in specific organic reactions like the Castagnoli-Cushman reaction with imines, showcases the potential utility of these compounds in broadening the scope of synthetic organic chemistry (Rashevskii et al., 2020).

Novel Synthesis Approaches

The target molecule's structural complexity hints at the potential for novel synthesis approaches. For example, the synthesis of 3-methylene-1-oxa-8-heteraspiro[4.5]decan-2-ones reveals new pathways in the creation of spirocyclic compounds, highlighting the methodological advancements in the synthesis of complex organic molecules (Satyamurthy et al., 1984).

NMR Characterization and Configuration Assignment

The detailed characterization of spirocyclic compounds, including 1,4-diazaspiro[4.5]decanes and 1,4-dioxaspiro[4.5]decanes, through NMR techniques contributes to the understanding of their stereochemical properties. This research facilitates the determination of relative configurations and conformations, essential for the application of these molecules in further synthetic endeavors (Guerrero-Alvarez et al., 2004).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

8-[(4-acetyl-1-methylpyrrol-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4/c1-12(22)13-8-14(19(2)10-13)11-21-6-4-18(5-7-21)15(17(24)25)9-16(23)20(18)3/h8,10,15H,4-7,9,11H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXSJVUGUGOQOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=C1)CN2CCC3(CC2)C(CC(=O)N3C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

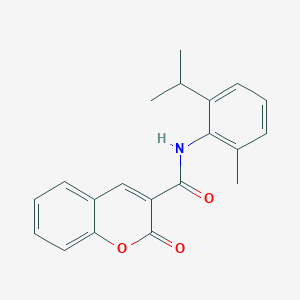

![3-cyclopropyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B5547708.png)

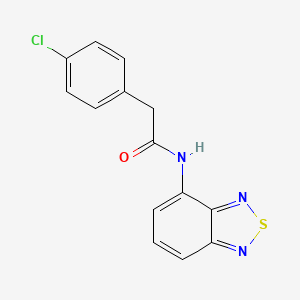

![N-(3-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5547715.png)

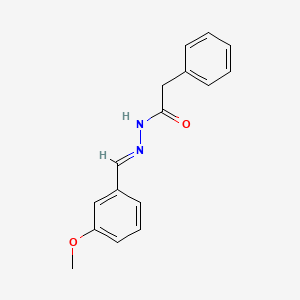

![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[3-(2-thienyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5547729.png)

![N-ethyl-4-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5547749.png)

![(4aS*,7aR*)-1-(5-methoxy-2-furoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547754.png)

![4-{[({2,2,2-trichloro-1-[(3-methoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B5547763.png)

![(1R*,3S*)-7-(1,3-benzothiazol-6-ylcarbonyl)-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5547782.png)

![4-hydroxy-2-(phenoxymethyl)-N-[1-(1,3-thiazol-2-yl)propyl]pyrimidine-5-carboxamide](/img/structure/B5547809.png)